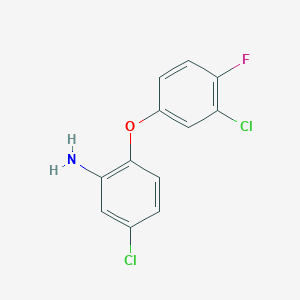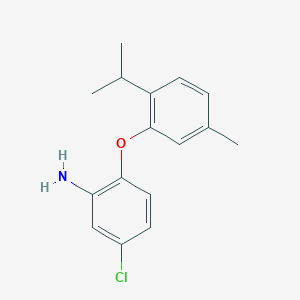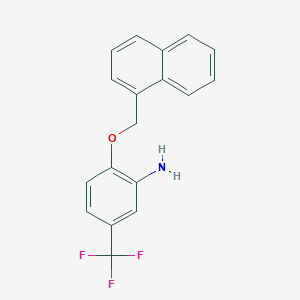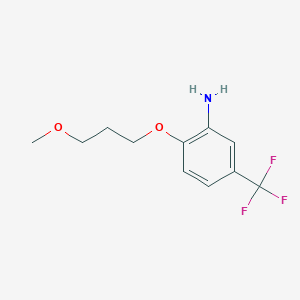![molecular formula C12H16F3NO3 B3172108 2-[2-(2-Methoxyethoxy)ethoxy]-5-(trifluoromethyl)-phenylamine CAS No. 946715-30-6](/img/structure/B3172108.png)
2-[2-(2-Methoxyethoxy)ethoxy]-5-(trifluoromethyl)-phenylamine
Übersicht
Beschreibung
“2-[2-(2-Methoxyethoxy)ethoxy]acetic acid” is a chemical compound with the molecular formula C7H14O5 . It is also known by other names such as O-[2-(2-Methoxyethoxy)ethyl]glycolic acid .
Molecular Structure Analysis
The molecular structure of “2-[2-(2-Methoxyethoxy)ethoxy]acetic acid” can be represented by the InChI string: InChI=1S/C7H16O4/c1-9-4-5-11-7-6-10-3-2-8/h8H,2-7H2,1H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-[2-(2-Methoxyethoxy)ethoxy]acetic acid” are as follows: It has a boiling point of 140 °C at 2 mm Hg, a density of 1.161 g/mL at 25 °C, and a refractive index (n20/D) of 1.446 .Wissenschaftliche Forschungsanwendungen
Imaging Probes for Alzheimer's Disease
One significant application of derivatives related to 2-[2-(2-Methoxyethoxy)ethoxy]-5-(trifluoromethyl)-phenylamine is in the development of positron emission tomography (PET) imaging probes for Alzheimer's disease. Specifically, radiofluoro-pegylated phenylbenzoxazole derivatives have been synthesized and evaluated for their potential to image cerebral β-amyloid (Aβ) plaques in living brain tissue. These derivatives, such as 4-(5-(2-(2-(2-[(18)F]fluoroethoxy)ethoxy)ethoxy)benzo[d]oxazol-2-yl)-N-methylaniline, showed high affinity for Aβ(1-42) aggregates, indicating their utility as PET agents for detecting Aβ plaques in the human brain (Cui et al., 2012).
Electrolyte Solvents for Li-ion Batteries
Another application area is in the field of lithium-ion batteries, where novel silane compounds, including those with ether chains similar to this compound, have been explored as non-aqueous electrolyte solvents. These silane molecules demonstrated the ability to dissolve lithium salts efficiently and showed potential for improving the performance and stability of lithium-ion batteries, especially in terms of passivation film formation on graphite anodes and ionic conductivity (Amine et al., 2006).
Polymethacrylates and Polymer Electrolytes
Research into polymethacrylates derived from monomers like 2-[2-(2-Methoxyethoxy)ethoxy]-ethyl methacrylate has led to the development of thermally sensitive, water-soluble polymers. These materials have potential applications in various fields, including biomedical engineering, due to their solubility and cloud point properties, which can be finely tuned by adjusting the length of the hydrophilic oligo(ethylene glycol) unit (Han et al., 2003).
Moreover, polyphosphazenes with side chains incorporating 2-(2-methoxyethoxy)ethoxy units have been studied for their polymer electrolyte behavior, showing how variations in side group ratios affect the physical properties and ionic conductivity of gels. This research underscores the role of such ether chains in enhancing the performance of gel polymer electrolytes (Conner et al., 2007).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-[2-(2-methoxyethoxy)ethoxy]-5-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3NO3/c1-17-4-5-18-6-7-19-11-3-2-9(8-10(11)16)12(13,14)15/h2-3,8H,4-7,16H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMJDUNSHRDAKIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOC1=C(C=C(C=C1)C(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



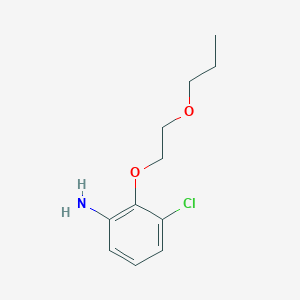

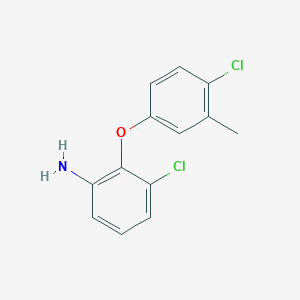

![Methyl 2-[4-(2-amino-6-chlorophenoxy)phenyl]-acetate](/img/structure/B3172056.png)
![(4-Chlorophenyl)[4-(4-piperidinyloxy)phenyl]-methanone](/img/structure/B3172058.png)
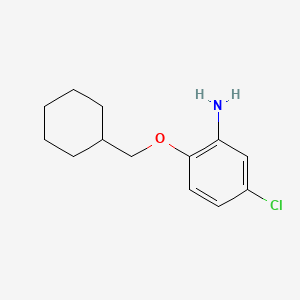
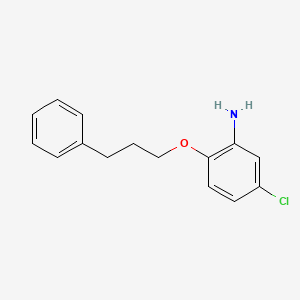
![N-[2-(2-Amino-4-chlorophenoxy)ethyl]-N-methyl-N-phenylamine](/img/structure/B3172078.png)

